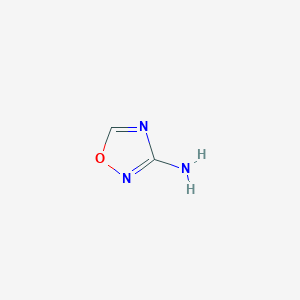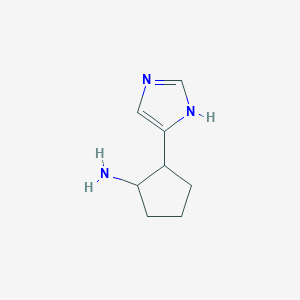
Erk Inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Extracellular signal-regulated kinase inhibitors are a class of compounds that target the extracellular signal-regulated kinase pathway, which is a critical signaling pathway involved in the regulation of various cellular processes such as proliferation, differentiation, and survival. Aberrations in this pathway are commonly associated with various cancers, making extracellular signal-regulated kinase inhibitors a significant focus in cancer research and therapy .
準備方法
Synthetic Routes and Reaction Conditions
For example, the synthesis of LY3214996, a potent extracellular signal-regulated kinase inhibitor, involves the following steps :
Formation of the Core Structure: The core structure is often synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups that enhance the binding affinity and selectivity of the inhibitor are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and potency.
Industrial Production Methods
Industrial production of extracellular signal-regulated kinase inhibitors involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography are commonly used for purification on an industrial scale .
化学反応の分析
Types of Reactions
Extracellular signal-regulated kinase inhibitors undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific extracellular signal-regulated kinase inhibitor and the reaction conditions. Generally, these reactions aim to enhance the inhibitor’s binding affinity and selectivity for its target .
科学的研究の応用
Extracellular signal-regulated kinase inhibitors have a wide range of applications in scientific research, including:
Chemistry: Used as tools to study the extracellular signal-regulated kinase pathway and its role in various chemical processes.
Biology: Employed to investigate the role of the extracellular signal-regulated kinase pathway in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Used in the development of targeted therapies for cancers with aberrations in the extracellular signal-regulated kinase pathway.
作用機序
Extracellular signal-regulated kinase inhibitors exert their effects by binding to the extracellular signal-regulated kinase enzyme and inhibiting its activity. This prevents the phosphorylation and activation of downstream targets in the extracellular signal-regulated kinase pathway, thereby inhibiting cellular processes such as proliferation and survival. The molecular targets of extracellular signal-regulated kinase inhibitors include the extracellular signal-regulated kinase enzyme itself and various downstream substrates .
類似化合物との比較
Extracellular signal-regulated kinase inhibitors are unique in their ability to specifically target the extracellular signal-regulated kinase pathway. Similar compounds include:
BRAF Inhibitors: Target the BRAF enzyme upstream of extracellular signal-regulated kinase.
MEK Inhibitors: Target the MEK enzyme directly upstream of extracellular signal-regulated kinase.
PI3K Inhibitors: Target the PI3K enzyme in a parallel signaling pathway.
Compared to these compounds, extracellular signal-regulated kinase inhibitors offer the advantage of directly targeting the terminal node of the pathway, potentially overcoming resistance mechanisms that arise with upstream inhibitors .
特性
分子式 |
C14H17ClN2O3S |
|---|---|
分子量 |
328.8 g/mol |
IUPAC名 |
(5Z)-3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)9-12-13(17)16(8-7-15)14(18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H/b12-9-; |
InChIキー |
PQVLWVGMXJPJLG-MWMYENNMSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-1-[5-(2-methyl-2-propanyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B1644291.png)





![1-[(4-Bromophenyl)methyl]-1H-indazol-5-amine](/img/structure/B1644320.png)
![[4-(3-Methoxyphenyl)phenyl]methanamine](/img/structure/B1644322.png)



